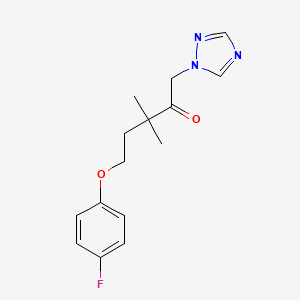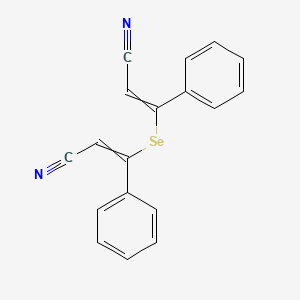
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile is an organic compound that features a unique combination of cyano, phenyl, and selanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile typically involves the reaction of 2-cyano-1-phenylethenyl halides with phenylselanyl compounds under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable compounds with desirable properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The cyano and selanyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-ynenitrile: Lacks the selanyl group but has similar cyano and phenyl groups.
2-Cyano-1-phenylethenyl halides: Precursors in the synthesis of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile.
Selenophenes: Compounds containing a selenium atom in a five-membered aromatic ring, similar in terms of selenium chemistry.
Uniqueness
This compound is unique due to the presence of both cyano and selanyl groups in the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
90714-78-6 |
|---|---|
Fórmula molecular |
C18H12N2Se |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
3-(2-cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C18H12N2Se/c19-13-11-17(15-7-3-1-4-8-15)21-18(12-14-20)16-9-5-2-6-10-16/h1-12H |
Clave InChI |
IQFDGOFSSCAGFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC#N)[Se]C(=CC#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14375747.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)

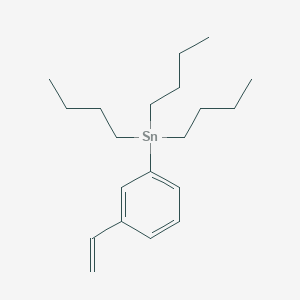
![N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide](/img/structure/B14375756.png)
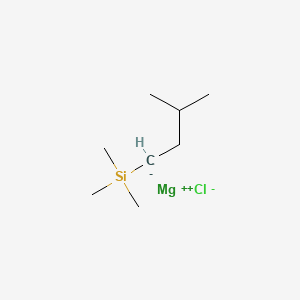
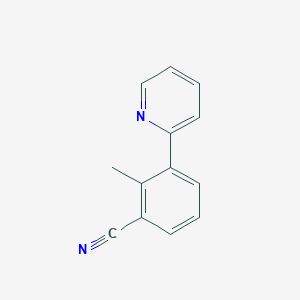

![6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14375786.png)
![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
silane](/img/structure/B14375810.png)
